Superior Efficacy of ADCT-601 (AXL-Targeted ADC using PL1601) vs. MMAE-Based ADC in Pancreatic PDX Model
An ADC composed of PL1601 conjugated to an anti-AXL antibody (ADCT-601) demonstrated superior and more durable tumor regression compared to an MMAE-based ADC targeting the same antigen (AXL-107-MMAE) at an equivalent dose. A single dose of ADCT-601 at 0.3 mg/kg resulted in significantly improved survival (P < 0.001) and tumor growth inhibition in the PAXF1657 pancreatic cancer patient-derived xenograft (PDX) model [1]. The MMAE-based ADC required a >13-fold higher dose (4 mg/kg) to achieve comparable, albeit still less durable, antitumor activity [1].
| Evidence Dimension | In Vivo Antitumor Efficacy (Tumor Regression & Survival) |
|---|---|
| Target Compound Data | ADCT-601 (PL1601-based ADC) at 0.3 mg/kg single dose: 1/8 Partial Responders (PR), 3/8 Tumor-Free Survivors (TFS). Survival: P < 0.001 vs. AXL-107-MMAE at 0.3 mg/kg [1]. |
| Comparator Or Baseline | AXL-107-MMAE (MMAE-based ADC) at 0.3 mg/kg single dose: 0/8 PR, 0/8 TFS [1]. AXL-107-MMAE at 4 mg/kg: Comparable antitumor activity to ADCT-601 at 0.3 mg/kg, but ADCT-601 survival curve at 0.3 mg/kg overlapped with AXL-107-MMAE at 4 mg/kg [1]. |
| Quantified Difference | >13-fold higher dose of comparator ADC required for comparable activity; Significantly improved survival (P < 0.001) for PL1601-based ADC at matched 0.3 mg/kg dose [1]. |
| Conditions | PAXF1657 pancreatic cancer patient-derived xenograft (PDX) model in female athymic nude mice. Single intravenous dose on day 1 [1]. |
Why This Matters
This demonstrates that the PBD warhead delivered by PL1601 confers a potency advantage over an auristatin payload in a hard-to-treat solid tumor model, potentially enabling lower and less frequent clinical dosing.
- [1] Zammarchi, F., et al. (2022). Preclinical Development of ADCT-601, a Novel Pyrrolobenzodiazepine Dimer-based Antibody–drug Conjugate Targeting AXL-expressing Cancers. Molecular Cancer Therapeutics, 21(4), 582–593. (Fig. 4B, 4C; Supplementary Table S5). View Source
